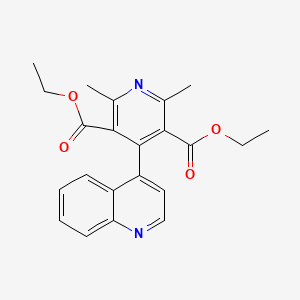
(4R,4'R)-2,2'-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a nonane linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazole rings from suitable precursors such as amino alcohols and carboxylic acids.
Formation of Oxazole Rings: The oxazole rings are formed through cyclization reactions, often involving dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Linking the Oxazole Rings: The two oxazole rings are then linked via a nonane chain, which can be introduced through a series of coupling reactions, such as Grignard reactions or reductive aminations.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole ketones, while reduction could produce dihydrooxazole alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can serve as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may be explored for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its chiral nature makes it a candidate for studying stereoselective interactions with biological targets.
Medicine
In medicinal chemistry, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be investigated as a lead compound for drug development, particularly for diseases where chiral molecules show enhanced efficacy.
Industry
The compound’s unique structure may find applications in materials science, such as in the development of novel polymers or as a component in advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism by which (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may function by coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through stereoselective binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): A shorter-chain analogue with potentially different physical and chemical properties.
(4R,4’R)-2,2’-(Hexane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole): A compound with a hexane linker, offering a comparison in terms of chain length and flexibility.
Uniqueness
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its longer nonane linker, which may impart distinct steric and electronic properties, influencing its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C27H34N2O2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]nonan-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-3-5-17-27(18-6-4-2,25-28-23(19-30-25)21-13-9-7-10-14-21)26-29-24(20-31-26)22-15-11-8-12-16-22/h7-16,23-24H,3-6,17-20H2,1-2H3/t23-,24-/m0/s1 |
Clé InChI |
RJJFTKTXPYPVAE-ZEQRLZLVSA-N |
SMILES isomérique |
CCCCC(CCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
SMILES canonique |
CCCCC(CCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



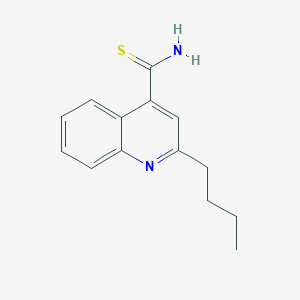
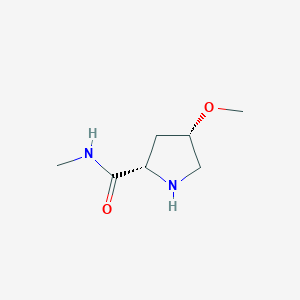
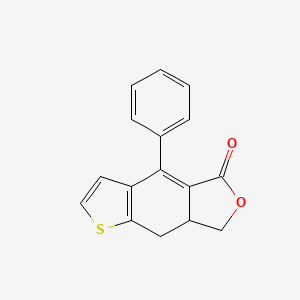

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

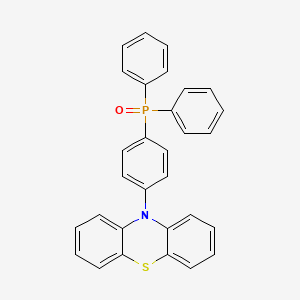
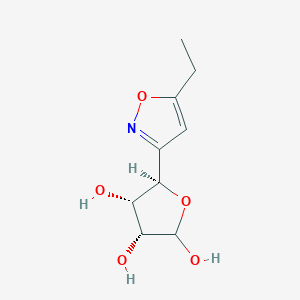
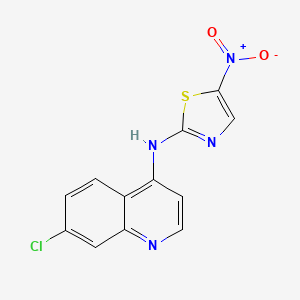
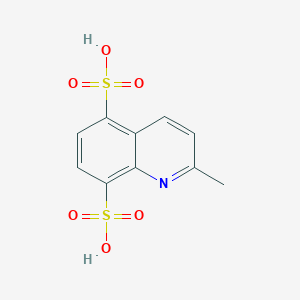
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
